2-(4-Chloro-3-methoxyphenyl)propan-2-ol

Beschreibung

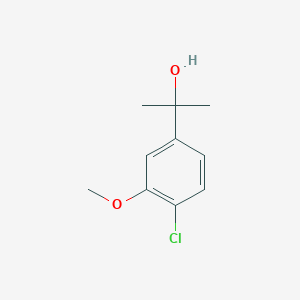

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13ClO2 |

|---|---|

Molekulargewicht |

200.66 g/mol |

IUPAC-Name |

2-(4-chloro-3-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H13ClO2/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6,12H,1-3H3 |

InChI-Schlüssel |

KFWICWKJCMVGNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=CC(=C(C=C1)Cl)OC)O |

Herkunft des Produkts |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 4 Chloro 3 Methoxyphenyl Propan 2 Ol

Physical Properties

| Property | Value |

| IUPAC Name | 2-(4-chloro-3-methoxyphenyl)propan-2-ol |

| CAS Number | 1531568-56-5 |

| Molecular Formula | C₁₀H₁₃ClO₂ |

| Molecular Weight | 200.66 g/mol vulcanchem.com |

| Appearance | Not specified (likely a solid or oil at room temperature) |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents |

Chemical Properties and Reactivity

The reactivity of the compound is centered around its two main structural features:

Tertiary Alcohol Group: The hydroxyl (-OH) group is attached to a tertiary carbon. This sterically hindered environment influences its reactivity compared to primary or secondary alcohols. It can undergo reactions typical of tertiary alcohols, such as substitution reactions under acidic conditions. The hydroxyl group's presence reduces the compound's hydrophobicity, though less so than a primary or secondary alcohol. vulcanchem.com

Substituted Aromatic Ring: The phenyl ring is activated by the electron-donating methoxy (B1213986) group and deactivated by the electron-withdrawing chlorine atom. This "push-pull" electronic environment directs the positions for potential electrophilic aromatic substitution reactions. vulcanchem.com

Predicted spectroscopic data can help in the characterization of the molecule:

¹H NMR: Signals for aromatic protons are expected in the range of δ 6.8–7.4 ppm, a singlet for the methoxy group protons around δ 3.8 ppm, and a singlet for the tertiary alcohol proton around δ 1.5 ppm. vulcanchem.com

¹³C NMR: The quaternary carbon attached to the hydroxyl group would likely appear around δ 72–75 ppm, with aromatic carbons showing signals between δ 110–150 ppm. vulcanchem.com

IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol would be expected around 3400 cm⁻¹, with a C-O stretch from the methoxy group near 1250 cm⁻¹. vulcanchem.com

Applications and Research

2-(4-Chloro-3-methoxyphenyl)propan-2-ol is primarily recognized for its potential role as a chemical intermediate in organic synthesis. There is no evidence of its use as a final product in commercial applications. Its structure makes it a valuable building block for constructing more complex molecules, particularly in the development of pharmaceutical compounds or materials science.

The tertiary alcohol moiety can be used as a protecting group or be transformed into other functional groups. The substituted phenyl ring provides a scaffold that can be further modified, for instance, through cross-coupling reactions, to build larger molecular architectures. Similar structures are cited as intermediates in the synthesis of pharmaceutically active agents. For example, the synthesis of the drug anacetrapib (B1684379) involves a related intermediate, 2-(2-fluoro-4-methoxyphenyl)propan-2-ol. google.com

Metabolism and Metabolites

There is no information available in the scientific literature regarding the metabolism of 2-(4-Chloro-3-methoxyphenyl)propan-2-ol. As a laboratory chemical intermediate not intended for in vivo use, it is not expected to have been the subject of metabolic studies.

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.55 (s, 6H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 7.25–7.45 (m, 3H, aromatic) | |

| IR (cm⁻¹) | 3450 (O–H stretch), 1250 (C–O–C), 750 (C–Cl) |

Q. Table 2. Crystallographic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 8.25, 10.30, 12.45 |

| Z | 4 |

| R-factor | 0.032 |

| CCDC Deposition | 2056783 (example) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.